

Application Notes and Protocols: Bromocresol Green in Acid-Base Titrations

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For Researchers, Scientists, and Drug Development Professionals

Principles of Bromocresol Green as an Acid-Base Indicator

Bromocresol green (BCG) is a pH-sensitive dye belonging to the triphenylmethane family, specifically a sulfonephthalein.[1][2][3] It is a weak acid that undergoes a distinct color change over a specific pH range, making it a valuable indicator for various acid-base titrations.[4] The transition range for **bromocresol green** is from pH 3.8 to 5.4.[1][3][5][6] In solutions with a pH below 3.8, the indicator is in its protonated, monoanionic form, which appears yellow.[1][3] As the pH increases above 5.4, it deprotonates to a dianionic form, which is stabilized by resonance and appears blue.[2][3] Within the transition range, the solution will appear green as it contains a mixture of both the yellow and blue forms.[3]

The acid dissociation constant (pKa) for **bromocresol green** is approximately 4.8, which is the pH at which the concentrations of the acidic (yellow) and basic (blue) forms are equal.[1][2] This pH range makes it particularly suitable for the titration of weak bases with strong acids, where the equivalence point lies in the acidic range. A key application is the titration of carbonate, where the endpoint for the conversion of bicarbonate to carbonic acid is around pH 4.5.[7][8]

Chemical Equilibrium and Color Change



The color change of **Bromocresol Green** is governed by the chemical equilibrium between its acidic (HIn) and basic (In⁻) forms.

Caption: Equilibrium of Bromocresol Green indicator forms.

Quantitative Data Summary

The key properties and preparation methods for **Bromocresol Green** indicator solutions are summarized below.

Table 1: Properties of Bromocresol Green

Property	Value	Reference(s)	
Chemical Family	Triphenylmethane, Sulfonephthalein	[1][2][3]	
pH Transition Range	3.8 – 5.4	[1][5][9]	
Color (Acidic)	Yellow (below pH 3.8)	[1][3]	
Color (Transition)	Green (pH 3.8 to 5.4)	[3][5]	
Color (Basic)	Blue (above pH 5.4)	[1][3]	
рКа	~4.8	[1][2]	
Molecular Formula	C21H14Br4O5S	[3][10]	

Table 2: Preparation of Bromocresol Green Indicator Solutions



Method	Composition	Procedure	Reference(s)
0.1% (w/v) in Alcohol	0.1 g Bromocresol Green, 100 mL Ethanol	Dissolve 0.1 g of BCG in 75 mL of ethanol. Dilute to a final volume of 100 mL with ethanol.	[9][10]
0.04% (w/v) Aqueous	0.04 g Bromocresol Green, 100 mL Deionized Water	Dissolve 0.04 g of BCG in 50 mL of deionized water. Dilute to a final volume of 100 mL with deionized water.	[5][9][10]
Pharmacopeia Grade	50 mg Bromocresol Green, 0.72 mL 0.1 M NaOH, 20 mL Ethanol, Water to 100 mL	Dissolve 50 mg of BCG in 0.72 mL of 0.1 M NaOH and 20 mL of ethanol. Once dissolved, add sufficient water to produce 100 mL.	[2]

Experimental Protocols Preparation of 0.1 M Hydrochloric Acid (HCl) Titrant

- Calculate Volume: Concentrated HCl is typically ~12.1 M. To prepare 1 L of 0.1 M HCl, calculate the required volume using the formula $M_1V_1=M_2V_2$. (e.g., 12.1 M * $V_1=0.1$ M * 1000 mL; $V_1\approx 8.3$ mL).
- Dilution: In a 1 L volumetric flask containing approximately 500 mL of deionized water, carefully and slowly add the calculated volume of concentrated HCI. Caution: Always add acid to water.
- Final Volume: Dilute the solution to the 1 L mark with deionized water, cap the flask, and invert several times to ensure thorough mixing.

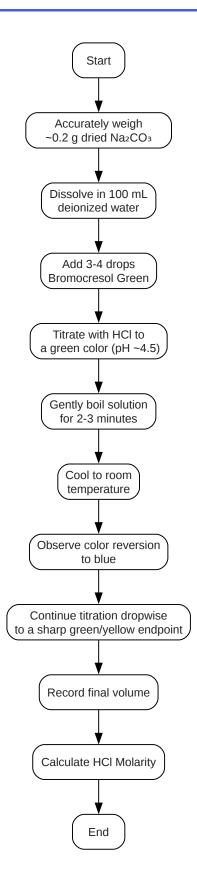


• Standardization: The exact concentration of this solution must be determined by standardizing it against a primary standard, such as anhydrous sodium carbonate, as described in Protocol 3.2.

Protocol: Standardization of HCl with Primary Standard Sodium Carbonate (Na₂CO₃)

This protocol determines the precise molarity of a prepared HCl solution. The titration endpoint is sharpened by boiling the solution near the equivalence point to remove dissolved carbon dioxide, which can interfere by forming carbonic acid.





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Caption: Workflow for standardizing HCl with Na₂CO₃.



Methodology:

- Prepare Primary Standard: Dry anhydrous sodium carbonate (Na₂CO₃) at 110°C for at least one hour and cool in a desiccator.[4][7] Accurately weigh by difference approximately 0.20-0.25 g of the dried Na₂CO₃ into a 250 mL Erlenmeyer flask.[11] Record the exact mass.
- Dissolve Sample: Add approximately 100 mL of deionized water to the flask and swirl to dissolve the solid completely.[4]
- Add Indicator: Add 3-4 drops of a 0.1% bromocresol green indicator solution. The solution should turn blue.
- Initial Titration: Titrate with the prepared HCl solution until the color changes from blue to an intermediate green.[4]
- Remove CO₂: Gently boil the solution for 2-3 minutes.[4][11] This expels dissolved CO₂, which forms carbonic acid and can cause a premature endpoint. During boiling, the color should revert from green back to blue as the acidic CO₂ is removed.
- Cooling: Cool the flask to room temperature under running tap water.
- Final Titration: Continue the titration by adding the HCl solution dropwise, swirling constantly, until the solution reaches the final endpoint—a sharp transition from blue-green to a persistent green or yellow-green color.[7]
- Record and Repeat: Record the final burette volume. Repeat the titration with at least two
 additional samples of Na₂CO₃. The results should be reproducible within acceptable limits
 (e.g., ±0.5%).
- Calculation: Calculate the molarity of the HCl solution using the following stoichiometry:
 Na₂CO₃ + 2HCl → 2NaCl + H₂O + CO₂ Molarity of HCl = (mass of Na₂CO₃ / Molar Mass of Na₂CO₃) * (2 / Volume of HCl in L)

Protocol: Determination of Total Alkalinity in Water Samples



This method measures the capacity of a water sample to neutralize acid and is primarily attributed to carbonate, bicarbonate, and hydroxide ions. The titration is performed to the **bromocresol green** endpoint of pH 4.5.[6][12]

Methodology:

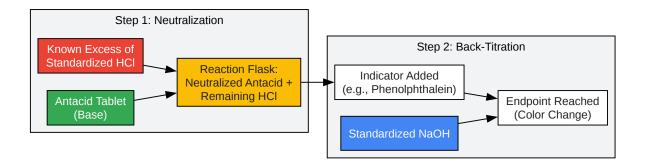
- Sample Preparation: Using a graduated cylinder, measure 100 mL of the water sample and transfer it to a 250 mL Erlenmeyer flask.[12]
- Add Indicator: Add 2-3 drops of bromocresol green indicator solution. If alkalinity is present,
 the solution will turn blue or blue-green.
- Titration: Fill a burette with standardized HCl solution (e.g., 0.01 M or 0.1 M, depending on the expected alkalinity).[12] Titrate the sample, swirling the flask, until the color changes from blue-green to the first hint of yellow-green (endpoint at pH ≈ 4.5).
- Record Volume: Record the volume of HCl titrant used.
- Calculation: Calculate the total alkalinity, typically expressed as mg/L of CaCO₃. Alkalinity (mg/L as CaCO₃) = (V * M * 50,045) / V_sample Where:
 - V = Volume of HCl used (mL)
 - M = Molarity of standardized HCl (mol/L)
 - V sample = Volume of water sample (mL)
 - 50,045 = Molar mass of CaCO₃ (100.09 g/mol) * (1 mol CaCO₃ / 2 eq) * (1000 mg/g)

Application Note: Antacid Analysis via Back- Titration

Bromocresol green is generally not the appropriate indicator for the final step in the common back-titration method used to analyze antacids. This method involves neutralizing the antacid's basic components (e.g., CaCO₃, Mg(OH)₂) with a known excess of a strong acid (HCl). The remaining, unreacted acid is then titrated with a standardized strong base (NaOH).



The equivalence point for this final titration (strong acid vs. strong base) occurs at a neutral pH of 7.0. An indicator that changes color in the basic range, such as phenolphthalein (pH 8.2-10), is required to accurately detect this endpoint. **Bromocresol green**, changing at pH 3.8-5.4, would change color far too early in this titration.



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Caption: Logical workflow of antacid analysis by back-titration.

Limitations and Considerations

- Interferences: Highly colored or turbid samples may obscure the indicator's color change, making endpoint detection difficult.[6] High concentrations of chlorine (>3.5 mg/L) can also interfere, causing a yellow-brown discoloration.[6]
- Indicator Purity: For high-accuracy applications, particularly in instrumental methods like spectrophotometry, the purity of the bromocresol green dye is critical. Impurities can affect the indicator's properties and lead to measurement drift or inaccuracies.[13][14] Studies have shown that BCG with impurity quantities higher than 6% can lead to results that fail quality requirements.[13] For precise work, using a high-purity grade of the indicator is recommended.
- Dissolved CO₂: In the titration of carbonates or bicarbonates, dissolved CO₂ from the reaction can act as a buffer and obscure the endpoint. Boiling the solution near the endpoint is a crucial step to remove this interference and achieve a sharp, accurate result.[4][7]



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